(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, one limitation is that further studies are needed to fully understand its mechanisms of action and potential side effects.
Future Directions
There are several future directions related to (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its therapeutic potential. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the reaction of 2-(2-isopropyl-4-methylphenoxy)ethylamine with 2-mercaptobenzimidazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization.
Scientific Research Applications
(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
2-[2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14(2)16-12-15(3)8-9-19(16)26-10-11-27-21-22-17-6-4-5-7-18(17)23(21)13-20(24)25/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAAGQOUXMQOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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